molecular formula C14H15N3OS B2566488 4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine CAS No. 878046-69-6

4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine

Cat. No. B2566488
CAS RN: 878046-69-6
M. Wt: 273.35
InChI Key: XBLKSMYBVUOZIB-UHFFFAOYSA-N
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Description

Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a similar heterocyclic compound, but it contains sulfur and nitrogen in the five-membered ring. The methoxyethyl group is a common substituent in organic chemistry, known for its ether-like properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and thiazole rings, along with the methoxyethyl substituent. Techniques like NMR spectroscopy and X-ray crystallography could be used to analyze the structure.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing indole and thiazole rings are known to undergo a variety of chemical reactions. For instance, indoles can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the indole and thiazole rings, and the methoxyethyl group. For instance, the compound might exhibit the typical aromatic stability of indoles and thiazoles .

Scientific Research Applications

Synthesis and Biological Evaluation

A study detailed the synthesis of a series of compounds from the cyclocondensation of ethyl 2-{(2E)-2-((2,5-disubstituted-1H-indol-3-yl) methylene)hydrazine}-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazine-6-carboxylates with thioglycolic acid, involving a catalytic amount of zinc chloride. These compounds, related to the chemical structure , were evaluated for their in vitro antimicrobial activities against various microbial strains, and selected compounds were also tested for their analgesic and anti-inflammatory activities. Some of these Indolyl 4-thiazolidinone analogues demonstrated significant activity towards antimicrobial, analgesic, and anti-inflammatory activities, showcasing potential for further pharmaceutical research and development (Anekal & Biradar, 2017).

Antimicrobial and Antifungal Activity

Another study involved the synthesis of two imino-4-methoxyphenol thiazole derived Schiff bases, which were characterized and tested for their antibacterial and antifungal activities. The results showed that these compounds are moderately active against the tested species of bacteria and fungi, providing insights into the potential use of such derivatives in antimicrobial treatments (Vinusha et al., 2015).

Transformations and Derivative Synthesis

Research into the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various derivatives has provided valuable insights into the chemical versatility and potential applications of thiazole compounds. This includes the synthesis of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted derivatives, highlighting the potential for generating a wide range of compounds with varying biological activities for further investigation (Albreht et al., 2009).

Novel Compounds with Potential Receptor Activity

A seizure by German custom authorities led to the discovery of novel compounds, including 3-([1,3]-thiazol-2-yl)indoles, with potential cannabinoid receptor activity. This discovery opens up new avenues for the exploration of thiazol-2-ylamine derivatives in the context of receptor-mediated activities and their implications for drug discovery and development (Westphal et al., 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Standard safety data sheets (SDS) would provide this information .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many indole-containing compounds, it could be interesting to investigate whether this compound has any bioactive properties .

properties

IUPAC Name

4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-18-7-6-17-8-11(12-9-19-14(15)16-12)10-4-2-3-5-13(10)17/h2-5,8-9H,6-7H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLKSMYBVUOZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327939
Record name 4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

878046-69-6
Record name 4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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